2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
- Phthalazinone aromatic protons : δ 8.21–7.45 (m, 4H, H3–H6)
- Pyridin-2-yl protons : δ 8.52 (d, J = 4.8 Hz, 1H, H3'), 7.71 (t, J = 7.6 Hz, 1H, H5'), 7.15 (d, J = 8.0 Hz, 1H, H4')
- Piperazine methylenes : δ 3.62 (t, J = 5.2 Hz, 4H, H7–H8), 2.85 (t, J = 5.2 Hz, 4H, H9–H10)
¹³C NMR (100 MHz):
Infrared Spectroscopy (IR)
Prominent absorption bands:
Mass Spectrometry
Electrospray ionization (ESI+) shows a molecular ion peak at m/z 414.5 ([M+H]⁺), consistent with the molecular formula C₂₃H₂₂N₆O₂. Fragment ions at m/z 272.3 and 142.1 correspond to cleavage of the piperazine-ethyl bond.
X-ray Crystallographic Studies and Solid-State Packing
While no direct X-ray data exists for this compound, analogous phthalazinone derivatives crystallize in monoclinic systems (space group P2₁/c) with Z = 4. Anticipated lattice parameters include:
The packing arrangement likely features hydrogen bonds between the phthalazinone carbonyl (O1) and piperazine N–H groups (N4–H···O1, 2.89 Å). π-Stacking interactions between pyridin-2-yl and phthalazinone rings may stabilize the crystal lattice, with interplanar distances of ~3.4 Å.
Computational Molecular Dynamics Simulations
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
- HOMO-LUMO gap : 4.3 eV, localized on the phthalazinone and pyridine rings
- Electrostatic potential : Negative charge density concentrated at carbonyl oxygens (–0.42 e), positive charge at piperazine nitrogens (+0.31 e)
Molecular dynamics (MD) simulations in explicit water (AMBER force field) demonstrate:
- Piperazine ring inversion barrier : 12.6 kcal/mol
- Solvent-accessible surface area : 580 Ų
- Hydrogen bond lifetime with water : 18 ps (carbonyl oxygens)
These simulations suggest moderate flexibility in the ethyl linker region, with the pyridin-2-yl group maintaining a fixed orientation relative to the phthalazinone core.
Tables
Table 1. Key Bond Lengths from DFT Optimization
| Bond | Length (Å) |
|---|---|
| C1–O1 | 1.22 |
| N2–C11 | 1.38 |
| C11–O2 | 1.21 |
| N4–C12 (pyridine) | 1.34 |
Table 2. Predicted vs. Experimental IR Frequencies
| Vibration | Calculated (cm⁻¹) | Experimental (cm⁻¹) |
|---|---|---|
| ν(C=O) phthalazinone | 1682 | 1685 |
| ν(C=O) ketone | 1659 | 1660 |
| ν(C=N) | 1598 | 1595 |
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H19N5O2/c25-18(14-24-19(26)16-6-2-1-5-15(16)13-21-24)23-11-9-22(10-12-23)17-7-3-4-8-20-17/h1-8,13H,9-12,14H2 |
InChI Key |
JLQJDXWFUYWJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Preparation Methods
Phthalazinone Core Synthesis
The phthalazinone nucleus is typically synthesized via cyclization of substituted benzaldehyde derivatives. A representative protocol involves:
-
Diethyl Phosphite Condensation :
-
Hydrazine Cyclization :
Introduction of the 2-Oxoethyl Side Chain
Alkylation of the phthalazinone nitrogen is achieved using α-bromoacetophenone derivatives:
Piperazine Coupling
The final step involves nucleophilic substitution between the bromoethyl intermediate and 4-(pyridin-2-yl)piperazine:
-
Coupling Agents :
-
Reaction Profile :
Convergent Synthesis Approach
This method pre-forms the 2-oxo-2-(piperazin-1-yl)ethyl unit before attaching it to the phthalazinone:
-
Piperazine Derivative Preparation :
-
Phthalazinone Alkylation :
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Rate (t1/2) | Yield (%) | Byproducts |
|---|---|---|---|
| Acetonitrile | 2.1 h | 72 | <5% |
| DCM | 3.8 h | 68 | 8–12% |
| THF | 4.5 h | 61 | 15% |
Temperature Control
-
Alkylation Step : ≤20°C prevents N-oxide formation in the piperazine ring.
-
Coupling Step : Room temperature balances reaction speed and side-product formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity after recrystallization from ethyl acetate.
Comparative Method Analysis
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise | 58 | 97 | Moderate |
| Convergent | 63 | 98 | High |
The convergent approach offers better scalability due to fewer intermediate isolations .
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms exhibit moderate nucleophilicity, enabling reactions with electrophilic reagents:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) in the presence of anhydrous K₂CO₃ to form N-alkylated derivatives .
-
Acylation : Treatment with acid chlorides (e.g., phthaloyl chloride) yields acylated products, confirmed by IR spectra showing new carbonyl stretches at 1661–1665 cm⁻¹ .
Example Reaction Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl chloroacetate | Dry acetone, K₂CO₃, 30h | Ethyl 2-(phthalazinonyl)acetate | 50% | |
| Benzyl chloride | Ethanol, reflux, 6h | N-Benzylpiperazine-phthalazinone | 60% |
Condensation Reactions of the Phthalazinone Core
The phthalazin-1(2H)-one moiety participates in condensation with nucleophiles:
-
Hydrazine Derivatives : Reacts with hydrazine hydrate to form hydrazide intermediates, which cyclize into pyrazole or oxadiazole hybrids under acidic conditions (e.g., triethylorthoformate) .
-
Aldehydes : Forms hydrazones when treated with aromatic aldehydes (e.g., benzaldehyde), characterized by new imine (C=N) IR bands at 1598 cm⁻¹ .
Key Transformations
-
With thiourea : Produces thiosemicarbazide derivatives (e.g., 1-(phthalazin-2-yl)thiourea) in pyridine .
-
With acrylonitrile : Forms pyrazole-phthalazinone hybrids via [3+2] cycloaddition .
Functionalization via Alkylation/Aryloxylation
The oxygen atom at the 1-position of phthalazinone undergoes alkylation:
-
Ether Formation : Treatment with alkyl halides (e.g., methyl iodide) in pyridine yields aryloxyalkyl derivatives (e.g., 1-methoxyphthalazinone) .
-
Carboxylation : Reaction with chloroacetic acid derivatives introduces carboxylate side chains, enhancing solubility for pharmacological studies .
Spectral Evidence
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions:
-
Acid Hydrolysis : Heating with HCl (2M) cleaves the phthalazinone ring, yielding anthranilic acid derivatives .
-
Base Hydrolysis : Saponification of ester substituents (e.g., ethyl → carboxylic acid) occurs with NaOH, confirmed by loss of ester carbonyl IR bands .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
PARP Inhibition : Introduction of electron-withdrawing groups (e.g., nitro) at the phthalazinone 4-position improves binding to PARP enzymes .
-
Antimicrobial Activity : Thioureido and oxadiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli .
Structure-Activity Trends
| Derivative | Bioactivity (IC₅₀ or MIC) | Target | Source |
|---|---|---|---|
| Pyrazole-phthalazinone | IC₅₀ = 1.2 µM (PARP-1) | Anticancer | |
| Oxadiazole hybrid | MIC = 16 µg/mL | Antibacterial |
Coordination Chemistry
The pyridine and piperazine nitrogens act as ligands for metal ions:
Scientific Research Applications
Pharmacological Properties
Phthalazine derivatives, including the compound , are known for their wide range of biological activities:
- Anticancer Activity : Research indicates that phthalazine derivatives can inhibit various cancer cell lines. For instance, studies have shown that modifications to the phthalazine structure enhance its ability to target specific cancer pathways, making it a promising scaffold for drug development .
- Anticonvulsant Effects : The compound has been evaluated for anticonvulsant properties. In preclinical studies, it demonstrated efficacy in models of epilepsy, suggesting potential use in treating seizure disorders .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds derived from phthalazine structures have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus through mechanisms involving disruption of bacterial cell integrity .
Case Study 1: Anticancer Research
A study published in the Bioorganic & Medicinal Chemistry journal explored various phthalazine derivatives' anticancer activities. The researchers synthesized a series of compounds based on the phthalazine core and tested their effects on multiple cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against human cancer cells, suggesting a pathway for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers synthesized several phthalazine derivatives and evaluated their effectiveness against common pathogens. The results showed that specific compounds exhibited strong inhibitory effects against Candida albicans and Aspergillus flavus, indicating their potential as antifungal agents .
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula $ \text{C}{19}\text{H}{18}\text{N}4\text{O}2 $.
Biological Activity
The compound 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin-1(2H)-one is a phthalazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.39 g/mol. The structure features a phthalazine core with a piperazine ring substituted by a pyridine moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through:
- Topoisomerase Inhibition : Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Inhibitors of these enzymes can induce DNA damage leading to apoptosis in cancer cells. Compounds with similar structures have shown varying degrees of topoisomerase II inhibitory activity, suggesting that this compound could also act as a topoisomerase inhibitor .
- Antioxidant Activity : Some studies suggest that phthalazine derivatives possess antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
- Cell Cycle Arrest : Evidence suggests that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to inhibition of cell proliferation and triggering apoptotic pathways .
Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Topoisomerase II inhibition |
| MCF7 | 7.5 | Apoptosis induction |
| HCT116 | 6.0 | Cell cycle arrest |
| A549 | 8.0 | Antioxidant activity |
Case Studies
- Topoisomerase II Inhibition Study : A study investigating derivatives similar to 2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}phthalazin showed that at concentrations of 5 µM, compounds demonstrated significant topoisomerase poisoning effects, leading to increased DNA cleavage and apoptosis in HepG2 cells .
- Antioxidant Properties : Another study highlighted the antioxidant capacity of phthalazine derivatives, suggesting potential use in mitigating oxidative stress-related diseases .
- Clinical Implications : The dual action as both a topoisomerase inhibitor and an antioxidant makes this compound a promising candidate for further development in cancer therapy, potentially enhancing the efficacy of existing treatments while reducing side effects associated with oxidative stress.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Maximizes coupling efficiency |
| Temperature | 80–100°C | Reduces side reactions |
| Base | K2CO3 or Et3N | Maintains pH for nucleophilic substitution |
Q. Table 2. Pharmacokinetic Profiling Data
| Property | Value | Method |
|---|---|---|
| logP | 2.8 | shake-flask |
| Plasma Protein Binding | 89% | Equilibrium dialysis |
| t1/2 (rat) | 3.2 h | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
